molecular formula C6H4BrF3S B572131 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene CAS No. 1249101-79-8

2-(1-Bromo-2,2,2-trifluoroethyl)thiophene

Cat. No.: B572131
CAS No.: 1249101-79-8
M. Wt: 245.057
InChI Key: YWMFCECTXQCCPY-UHFFFAOYSA-N
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Description

2-(1-Bromo-2,2,2-trifluoroethyl)thiophene is an organofluorine compound that features a thiophene ring substituted with a bromo-trifluoroethyl group.

Scientific Research Applications

2-(1-Bromo-2,2,2-trifluoroethyl)thiophene has several scientific research applications:

Safety and Hazards

The safety information for “2-(1-Bromo-2,2,2-trifluoroethyl)thiophene” can be found in its Material Safety Data Sheet (MSDS) . It’s important to handle this chemical compound with care, using appropriate personal protective equipment, and to avoid ingestion and inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene typically involves the bromination of 2-(2,2,2-trifluoroethyl)thiophene. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromo-2,2,2-trifluoroethyl)thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene involves its interaction with various molecular targets. The bromo-trifluoroethyl group can participate in electrophilic and nucleophilic reactions, while the thiophene ring can engage in π-π interactions and other aromatic interactions. These properties make it a versatile compound in chemical reactions and biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Bromo-2,2,2-trifluoroethyl)thiophene is unique due to its combination of a thiophene ring and a bromo-trifluoroethyl group. This combination imparts distinct electronic and steric properties, making it valuable in various applications, particularly in materials science and organic synthesis .

Properties

IUPAC Name

2-(1-bromo-2,2,2-trifluoroethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3S/c7-5(6(8,9)10)4-2-1-3-11-4/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMFCECTXQCCPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.